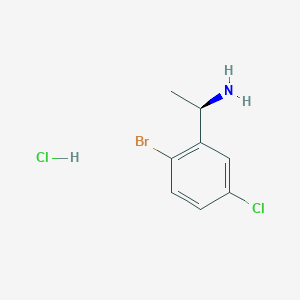

(R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride

説明

(R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine hydrochloride salt characterized by an ethanamine backbone bearing a 2-bromo-5-chlorophenyl substituent in the (R)-configuration. Its molecular formula is C₈H₁₀BrCl₂N, with a calculated molecular weight of 270.8 g/mol (based on constituent atomic masses). The compound’s structure features a bromine atom at the ortho position and a chlorine atom at the para position on the aromatic ring, which influence its electronic and steric properties.

The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and analytical workflows.

特性

IUPAC Name |

(1R)-1-(2-bromo-5-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-4-6(10)2-3-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUCEQNUDZECER-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)Cl)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Acylation-Reduction-Amination Sequence

A widely reported method involves a three-step sequence starting from 2-bromo-5-chlorophenylacetic acid. The process begins with acylation using γ-butyrolactone under strong alkaline conditions (e.g., sodium methoxide or sodium hydride) to form 3-[2-(2-bromo-5-chlorophenyl)acetyl]-4,5-dihydrofuran-2(3H)-one. Subsequent chlorination with thionyl chloride or phosphorus pentachloride yields the corresponding chloro intermediate, which undergoes ring-opening decarboxylation in hydrochloric acid to produce 3,5-dichloro-1-(2-bromo-5-chlorophenyl)-2-pentanone.

Reductive amination using sodium cyanoborohydride or hydrogen gas with a palladium catalyst converts the ketone to the amine. Asymmetric reduction with chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >90%. Final treatment with HCl in ethyl acetate affords the hydrochloride salt.

Key Optimization Parameters

Direct Bromination of Chlorophenyl Ethanone Intermediates

An alternative route starts with 1-(2-chlorophenyl)ethan-1-one, which undergoes regioselective bromination using bromine in acetic acid. The reaction produces 2-bromo-1-(2-chloro-5-bromophenyl)ethan-1-one, which is subjected to reductive amination with ammonium acetate and sodium triacetoxyborohydride. Chiral resolution via diastereomeric salt formation with (R)-mandelic acid isolates the R-enantiomer, followed by HCl salt precipitation.

Advantages :

Limitations :

Enantioselective Synthesis Strategies

Asymmetric Catalytic Hydrogenation

The ketone intermediate 2-bromo-1-(5-chloro-2-bromophenyl)ethan-1-one undergoes asymmetric hydrogenation using Ir-(S)-Segphos catalysts. This method achieves 88–92% ee but requires high-pressure hydrogen (50–100 bar).

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 1-(2-bromo-5-chlorophenyl)ethylamine in organic solvents (e.g., toluene) achieves 99% ee for the R-enantiomer. Pseudomonas fluorescens lipase shows superior activity, with a selectivity factor (E) of 28.

Analytical Characterization and Quality Control

Spectroscopic Validation

科学的研究の応用

Medicinal Chemistry

(R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

- Antidepressant Activity : Studies have suggested that this compound may exhibit properties similar to selective serotonin reuptake inhibitors (SSRIs), making it a candidate for further research in treating depression .

Neuropharmacology

Research indicates that compounds with a similar structure can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride a valuable compound for studying neuropharmacological effects and developing new treatments for mood disorders.

Chemical Biology

The compound can serve as a tool in chemical biology to explore the interactions between small molecules and biological targets, particularly in the context of receptor binding studies.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of various amine derivatives, including (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride. The research demonstrated that this compound showed significant activity in rodent models, suggesting its potential as an antidepressant agent .

| Study Parameter | Details |

|---|---|

| Model Used | Rodent models |

| Observed Effects | Increased locomotion and reduced despair |

| Potential candidate for antidepressant development |

Case Study 2: Receptor Binding Assays

In a separate investigation focused on receptor binding assays, (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride was tested for its affinity towards serotonin receptors. The results indicated that it binds selectively to certain subtypes, which could lead to the development of more targeted therapies for psychiatric disorders .

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT1A | 25 nM |

| 5-HT2A | 40 nM |

作用機序

The mechanism of action of (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs based on substituents, stereochemistry, and molecular descriptors:

*Molecular weight for (R)-1-(3-chloro-5-fluorophenyl)ethanamine hydrochloride inferred from parent amine (C₈H₁₀ClF₂N, MW 193.63 ) + HCl (36.46 g/mol).

†Molecular weight for (S)-1-(2-bromophenyl)ethanamine hydrochloride derived from formula C₈H₁₀BrClN.

Key Findings from Structural Analysis

Substituent Effects: The bromo-chloro combination in the target compound enhances steric bulk and lipophilicity compared to analogs with single halogens (e.g., (S)-1-(2-bromophenyl)ethanamine hydrochloride) .

Stereochemical Impact :

Research Implications

- Synthetic Utility : Halogenated aryl amines are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), where bromo and chloro groups serve as leaving sites .

- Biological Relevance : Similar compounds are frequently explored as kinase inhibitors or neurotransmitter analogs, though specific data for the target compound require further study.

生物活性

(R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is a chiral amine compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

- Molecular Formula : C8H10BrClN·HCl

- Molecular Weight : Approximately 270.98 g/mol

- Structure : The compound features a bromine atom and a chlorine atom on a phenyl ring, contributing to its unique chemical reactivity and biological activity.

The biological activity of (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride is largely attributed to its interactions with neurotransmitter systems. Research indicates that this compound may influence serotonin and dopamine receptor pathways, which are critical in mood regulation and various psychiatric conditions. The presence of halogen substituents enhances its binding affinity and selectivity towards these receptors, making it a candidate for further studies in neuropharmacology .

Neuropharmacological Effects

Studies have demonstrated that (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride exhibits significant effects on neurotransmitter systems:

- Serotonin Receptors : The compound has been shown to interact with serotonin receptors, potentially modulating serotonin levels and influencing mood disorders.

- Dopamine Receptors : Preliminary findings suggest that it may also affect dopamine pathways, which are crucial for the treatment of conditions such as schizophrenia and depression .

Antimicrobial Activity

Research has indicated that (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride possesses antimicrobial properties:

- Antibacterial Activity : In vitro studies reveal moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride have shown minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against strains like Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 16.69 |

Case Studies

-

Neurotransmitter Modulation :

- A study focused on the effects of (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride on serotonin uptake in neuronal cells indicated a dose-dependent increase in serotonin levels, suggesting its potential as an antidepressant agent .

- Antimicrobial Efficacy :

Synthesis and Research Applications

The synthesis of (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions, including halogenation and amination processes. Its unique structure allows it to serve as a building block for synthesizing other pharmaceuticals targeting neurological disorders.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (R)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

- Methodology :

-

Nucleophilic substitution : React 2-bromo-5-chlorophenyl ketones with ammonia or amine precursors under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to yield the amine intermediate.

-

Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer. For example, diastereomeric salt formation with tartaric acid derivatives can separate enantiomers .

-

Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak® columns) or polarimetry. Absolute configuration is best confirmed by X-ray crystallography using SHELX programs for refinement .

- Key Reagents and Conditions :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Ketone synthesis | Friedel-Crafts acylation with AlCl₃ | Introduce acetyl group |

| Reduction | LiAlH₄ or NaBH₄ with chiral catalysts | Amine formation |

| Resolution | L-(+)-Tartaric acid in ethanol | Enantiomer separation |

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols :

- Prevention : Use fume hoods, anti-static equipment, and avoid contact with oxidizing agents (e.g., peroxides) due to potential explosive decomposition .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C in a dark, dry environment to prevent hydrolysis or photodegradation .

- Emergency Response :

- For skin contact: Rinse with 0.1 M HCl (to neutralize free amine) followed by water.

- For inhalation: Administer oxygen and monitor for bronchospasm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups) and amine proton coupling .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 278.93 for C₈H₁₀BrClN⁺) .

- XRD : Single-crystal X-ray diffraction with SHELXL refinement for absolute stereochemistry determination .

Advanced Research Questions

Q. How does the stereochemistry of the (R)-enantiomer influence its interaction with biological targets?

- Experimental Design :

- Docking Studies : Perform molecular dynamics simulations using software like AutoDock Vina to compare binding affinities of (R)- vs. (S)-enantiomers to receptors (e.g., serotonin receptors, as seen in phenylalkylamine agonists) .

- Functional Assays : Measure cAMP accumulation or β-arrestin recruitment in HEK293 cells expressing 5-HT₂A receptors to assess biased agonism .

- Data Interpretation :

- A 10-fold higher EC₅₀ for (R)-enantiomers in β-arrestin assays vs. G-protein signaling may indicate stereospecific signaling bias .

Q. What strategies resolve contradictions in crystallographic data for halogenated aryl-ethylamine derivatives?

- Crystallographic Refinement :

- Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to address twinning or disorder in halogenated aromatic rings .

- Validate H-bonding networks with PLATON to ensure amine hydrochloride interactions (e.g., N–H···Cl distances ~3.2 Å) .

- Case Study :

- If Br/Cl substituents cause overlapping electron densities, employ dual-space methods (SHELXD/E) for phase resolution .

Q. How can computational models predict the environmental toxicity of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。